![molecular formula C15H19NO B5554850 2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one" belongs to a class of spiro compounds, which are characterized by their unique structural feature of having two rings joined at a single atom. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.

Synthesis Analysis

Spiro compounds, similar to "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one", have been synthesized through various methods, including cyclization reactions and the Bischler-Napieralski cyclization. For example, the synthesis of related spiro compounds involves cyclization of hydroxycyclohexane derivatives with methoxyphenyl compounds under acidic conditions (Yashiro et al., 1975).

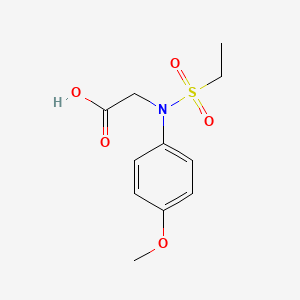

Molecular Structure Analysis

The molecular structure of spiro compounds typically includes a central spiro carbon atom connecting two cyclic units. X-ray crystallography and NMR spectroscopy are common tools used for determining these structures. For instance, the crystal structure of a similar spiro compound revealed specific conformations and bond lengths, indicating a chair conformation for the cyclohexane ring and a planar arrangement for the aromatic ring (Soriano-garcia et al., 2000).

Chemical Reactions and Properties

Spiro compounds can participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, the synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] demonstrates the use of three-component reactions involving isoquinolinium salts, showcasing the versatility of spiro compounds in synthetic chemistry (Wang & Yan, 2014).

Applications De Recherche Scientifique

Tandem Double [3 + 2] Cycloaddition Reactions

Spiro compounds, derived from cycloaddition reactions, are significant in the development of pharmaceuticals and materials due to their complex and unique structures. For instance, Shi et al. (2017) explored the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method demonstrates the versatility of spiro compounds in synthetic chemistry, highlighting their potential in creating biologically active molecules (Shi et al., 2017).

Synthesis and Photophysical Properties of Spiro Compounds

Silva et al. (2021) synthesized novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], demonstrating the synthetic applicability of these compounds. The photophysical studies indicated high emission properties, good fluorescence quantum yields (Φf), and moderate to large Stokes shifts, underscoring the potential of these spiro compounds in optoelectronic applications (Silva et al., 2021).

Cobalt-Catalyzed Oxidative Cyclization

Manoharan and Jeganmohan (2017) reported on the cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides, leading to isoindolone spirosuccinimides. This method showcases the use of spiro compounds in synthesizing complex molecules with potential biological activity, demonstrating their importance in medicinal chemistry (Manoharan & Jeganmohan, 2017).

Novel Tert-Amino Effect Based Approach

Tverdokhlebov et al. (2006) developed a method to synthesize spiroquinoline-2,1′-cycloalkane analogues, illustrating the versatility of spiro compounds in organic synthesis. This work highlights the potential of spiro compounds in the development of new synthetic methodologies, further broadening their application scope (Tverdokhlebov et al., 2006).

Catalyst-Free Synthesis in Water

Kong et al. (2017) explored a catalyst-free route to spiro[dihydroquinoline-naphthofuranone] compounds from isatins in water, showcasing the environmental benefits of such synthetic approaches. The hydrogen-bonding effects of water accelerate the transformation, highlighting the potential of spiro compounds in green chemistry (Kong et al., 2017).

Propriétés

IUPAC Name |

spiro[2,4-dihydroisoquinoline-3,1'-cycloheptane]-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-13-8-4-3-7-12(13)11-15(16-14)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFZTRWMBRIDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)